
1H-Inden-1-one, 2,4,5,6,7-pentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-1-one, 2,4,5,6,7-pentamethyl- is an organic compound with the molecular formula C14H18O It is a derivative of indanone, characterized by the presence of five methyl groups attached to the indanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Inden-1-one, 2,4,5,6,7-pentamethyl- can be synthesized through a multi-step process. One common method involves the reaction of indanone with methylating agents under acidic conditions to introduce the methyl groups. The reaction typically proceeds as follows:
Methylation of Indanone: Indanone is reacted with methyl iodide (CH3I) in the presence of a strong base such as potassium carbonate (K2CO3) to form 2,4,5,6,7-pentamethylindanone.
Oxidation: The resulting pentamethylindanone is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to yield 1H-Inden-1-one, 2,4,5,6,7-pentamethyl-.
Industrial Production Methods: In an industrial setting, the production of 1H-Inden-1-one, 2,4,5,6,7-pentamethyl- may involve large-scale methylation and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Inden-1-one, 2,4,5,6,7-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1H-Inden-1-one, 2,4,5,6,7-pentamethyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and dyes.
Mécanisme D'action
The mechanism of action of 1H-Inden-1-one, 2,4,5,6,7-pentamethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
Comparaison Avec Des Composés Similaires
1H-Inden-1-one, 2,4,5,6,7-pentamethyl- can be compared with other similar compounds, such as:
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- (Cashmeran): This compound has a similar indanone core but differs in the position and number of methyl groups.
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Another derivative of indanone with different methylation patterns.
Uniqueness: 1H-Inden-1-one, 2,4,5,6,7-pentamethyl- is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
147834-98-8 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
2,4,5,6,7-pentamethylinden-1-one |
InChI |
InChI=1S/C14H16O/c1-7-6-12-10(4)8(2)9(3)11(5)13(12)14(7)15/h6H,1-5H3 |
Clé InChI |
AZGQNHFBNFLOOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C(C(=C2C1=O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)



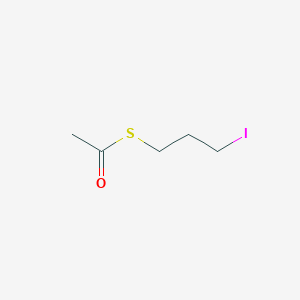

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline](/img/structure/B12546726.png)
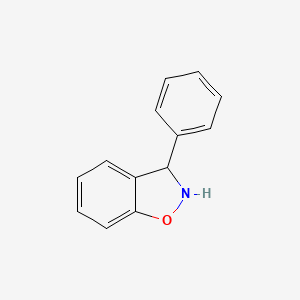
![Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane](/img/structure/B12546737.png)
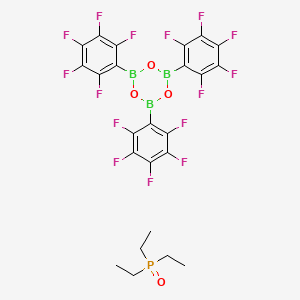
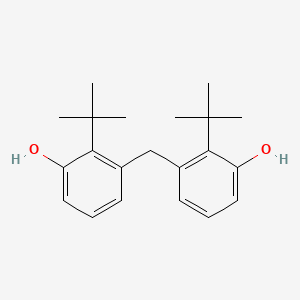
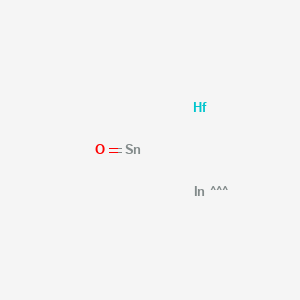
![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)
